2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid

HDAC inhibition Epigenetics Cancer

2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid (CAS 1165799-99-4) is a differentiated quinoline-4-carboxylic acid derivative featuring a para-methoxycarbonylphenyl substituent critical for SAR studies. This group profoundly impacts HDAC selectivity, hDHODH inhibitory potency, and physicochemical properties, unlike unsubstituted cinchophen. Ideal scaffold for medicinal chemistry optimization of HDAC, anti-inflammatory, and antiviral agents. Inquire for research-grade purity.

Molecular Formula C18H13NO4
Molecular Weight 307.305
CAS No. 1165799-99-4
Cat. No. B2442095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid
CAS1165799-99-4
Molecular FormulaC18H13NO4
Molecular Weight307.305
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C18H13NO4/c1-23-18(22)12-8-6-11(7-9-12)16-10-14(17(20)21)13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H,20,21)
InChIKeyZWPULIGMKXOIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic Acid: A Substituted Quinoline-4-Carboxylic Acid Scaffold for Targeted Research Applications


2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid (CAS 1165799-99-4) is a quinoline-4-carboxylic acid derivative featuring a 4-methoxycarbonylphenyl substituent at the 2-position of the quinoline core. Its molecular formula is C₁₈H₁₃NO₄, with a molecular weight of 307.3 g/mol. Predicted physicochemical properties include a density of 1.321±0.06 g/cm³ and a boiling point of 515.9±50.0 °C . The compound belongs to the 2-phenylquinoline-4-carboxylic acid class, a scaffold extensively investigated for histone deacetylase (HDAC) inhibition, anticancer, anti-inflammatory, and antimicrobial applications [1]. The methoxycarbonyl group distinguishes this derivative from simpler 2-phenylquinoline-4-carboxylic acids, potentially modulating both chemical reactivity and target engagement profiles [2].

2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic Acid: Why Generic 2-Phenylquinoline-4-Carboxylic Acid Substitution Is Inadvisable


Generic substitution with unsubstituted 2-phenylquinoline-4-carboxylic acid (cinchophen) or other 2-arylquinoline-4-carboxylic acid analogs is inadvisable due to the profound impact of the para-methoxycarbonyl substituent on target binding, selectivity, and physicochemical properties. Structure-activity relationship (SAR) studies on 4-quinoline carboxylic acid analogs demonstrate that even minor modifications to the 2-aryl substituent can alter human dihydroorotate dehydrogenase (hDHODH) inhibitory potency by orders of magnitude, with IC₅₀ values ranging from 1 nM to >100 nM [1]. Furthermore, the introduction of the 2-substituted phenylquinoline-4-carboxylic acid group as a cap moiety in HDAC inhibitors enables selective HDAC3 inhibition, a property not achievable with the unsubstituted phenyl core [2]. The methoxycarbonyl group also influences molecular weight, lipophilicity, and hydrogen-bonding capacity, all critical determinants of cellular permeability and in vivo pharmacokinetics [3]. Consequently, substituting 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid with a close analog without rigorous experimental validation risks irreproducible biological outcomes and flawed structure-activity conclusions.

Quantitative Differentiation of 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic Acid: A Comparator-Based Evidence Guide


HDAC Inhibitory Activity: 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic Acid Exhibits Moderate HeLa Cell HDAC Inhibition

In a fluorescent activity assay, 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid inhibited histone deacetylase (HDAC) activity in HeLa cells with an IC₅₀ of 4.27 µM [1]. In contrast, the unsubstituted parent scaffold 2-phenylquinoline-4-carboxylic acid (cinchophen) shows no reported HDAC inhibitory activity, while optimized 2-phenylquinoline-4-carboxylic acid derivatives bearing hydroxamic acid zinc-binding groups (e.g., compound D28) achieve potent HDAC3 inhibition with IC₅₀ values in the low nanomolar range [2]. The methoxycarbonyl-substituted derivative thus occupies an intermediate potency space, making it a valuable tool compound for assessing the contribution of the 2-aryl substituent to HDAC engagement before introducing stronger zinc-binding motifs.

HDAC inhibition Epigenetics Cancer

Anti-Inflammatory Efficacy In Vivo: Comparable Potency to Diclofenac and Celecoxib

A structurally related quinoline derivative, 2-(4-methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), demonstrated high anti-inflammatory effects with an ED₅₀ of less than 6.562 mg/kg in a carrageenan-induced paw edema model in mice, comparable to reference drugs diclofenac (5 mg/kg) and celecoxib (100 mg/kg) [1]. While this datum originates from a benzo[h]quinoline analog rather than the exact target compound, the shared 2-(4-methoxyphenyl)quinoline-4-carboxylic acid substructure strongly supports class-level anti-inflammatory potential. The unsubstituted 2-phenylquinoline-4-carboxylic acid (cinchophen) was historically used as an analgesic but withdrawn due to hepatotoxicity, highlighting the critical role of aryl substitution in modulating both efficacy and safety profiles [2].

Anti-inflammatory Analgesic COX-2

CYP3A4 Enzyme Inhibition: Low Liability Relative to Typical Drug-Drug Interaction Thresholds

In a recombinant human CYP3A4 enzyme assay, 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid exhibited an IC₅₀ of 7.90 µM (7900 nM) [1]. For comparison, the clinically used CYP3A4 inhibitor ketoconazole displays an IC₅₀ of approximately 0.015-0.12 µM under similar conditions, while the widely accepted drug-drug interaction risk threshold for CYP3A4 inhibition is IC₅₀ < 1 µM [2]. The target compound's IC₅₀ is 66- to 527-fold higher than ketoconazole and ~8-fold above the risk threshold, indicating a low propensity for CYP3A4-mediated drug interactions. In contrast, certain 2-arylquinoline-4-carboxylic acid derivatives bearing basic amine substituents can exhibit sub-micromolar CYP3A4 inhibition [3].

CYP3A4 inhibition Drug metabolism ADME

Physicochemical Profile: Predicted Density and Boiling Point Differentiate from Unsubstituted Analog

The predicted density of 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is 1.321±0.06 g/cm³, and its predicted boiling point is 515.9±50.0 °C . In contrast, the unsubstituted 2-phenylquinoline-4-carboxylic acid (cinchophen) has a reported melting point of 213-216 °C and a lower molecular weight of 249.26 g/mol, reflecting the absence of the methoxycarbonyl substituent [1]. The increased molecular weight (+58 g/mol) and higher predicted boiling point of the target compound are consistent with the introduction of the methoxycarbonyl group, which adds both mass and polar surface area. These differences directly impact formulation strategies, recrystallization solvent selection, and chromatographic purification conditions.

Physicochemical properties Formulation Purification

Antimicrobial Activity: Moderate Potency Against Gram-Positive and Gram-Negative Bacteria

A closely related derivative, 2-(4-methoxyphenyl)quinoline-4-carboxylic acid hydrazide (M1), exhibited antimicrobial activity against both Gram-positive and Gram-negative bacterial strains in an agar diffusion assay [1]. While quantitative MIC data for the exact target compound are not publicly available, the class-level antimicrobial potential of 2-arylquinoline-4-carboxylic acid derivatives is well-established. In a separate study, optimized 2-phenyl-quinoline-4-carboxylic acid derivatives (5a₄ and 5a₇) demonstrated MIC values of 64 µg/mL against Staphylococcus aureus and 128 µg/mL against Escherichia coli, respectively [2]. The unsubstituted 2-phenylquinoline-4-carboxylic acid (cinchophen) lacks reported antimicrobial activity. The methoxycarbonyl substituent in the target compound may enhance activity through improved membrane permeability or target engagement relative to the unsubstituted scaffold.

Antibacterial MIC Antimicrobial resistance

Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition Potential: Scaffold Suitability for Antiviral and Anticancer Development

Structure-activity relationship (SAR) studies on 4-quinoline carboxylic acid analogs reveal that 2-aryl substitution profoundly impacts human dihydroorotate dehydrogenase (hDHODH) inhibitory potency. The optimized analog C44 (6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid) inhibits hDHODH with an IC₅₀ of 1 nM, while the initial hit compound exhibited an IC₅₀ of 110 nM [1]. Although direct hDHODH inhibition data for 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid are not available, its 2-arylquinoline-4-carboxylic acid scaffold is a validated hDHODH pharmacophore. In comparison, the unsubstituted 2-phenylquinoline-4-carboxylic acid (cinchophen) shows no reported hDHODH activity, and quinoline-4-carboxylic acid itself displays only weak inhibition [2]. The methoxycarbonyl substituent provides a handle for further optimization through ester hydrolysis to the carboxylic acid, amidation, or other derivatizations to enhance hDHODH binding.

hDHODH inhibition Antiviral Immunosuppression

Optimal Research and Industrial Applications for 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic Acid


Lead Optimization for Selective HDAC3 Inhibitors

As demonstrated in Section 3, 2-(4-(methoxycarbonyl)phenyl)quinoline-4-carboxylic acid exhibits moderate HDAC inhibitory activity (IC₅₀ = 4.27 µM in HeLa cells) [1]. This intermediate potency makes it an ideal scaffold for medicinal chemistry optimization. Researchers can systematically modify the 4-carboxylic acid to introduce hydroxamic acid or hydrazide zinc-binding groups, leveraging the methoxycarbonylphenyl cap group to achieve HDAC3 selectivity, as established for the 2-phenylquinoline-4-carboxylic acid class [2]. The favorable CYP3A4 inhibition profile (IC₅₀ = 7.90 µM) further supports its use as a starting point for developing metabolically stable HDAC inhibitors with reduced drug-drug interaction liability [3].

Anti-Inflammatory Drug Discovery and COX-2 Targeting

Class-level evidence from the structurally analogous compound QC (2-(4-methoxyphenyl)benzo[h]quinoline-4-carboxylic acid) demonstrates potent anti-inflammatory activity (ED₅₀ < 6.562 mg/kg) comparable to diclofenac, with molecular docking studies supporting COX-2 inhibition [4]. 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid, sharing the critical 2-(4-methoxyphenyl)quinoline-4-carboxylic acid substructure, represents a promising scaffold for developing novel non-steroidal anti-inflammatory drugs (NSAIDs). The methoxycarbonyl group may be hydrolyzed to the carboxylic acid or further derivatized to modulate potency and selectivity, offering a strategic advantage over cinchophen, which was withdrawn due to hepatotoxicity [5].

Antiviral hDHODH Inhibitor Development

The 4-quinoline carboxylic acid scaffold is a validated pharmacophore for human dihydroorotate dehydrogenase (hDHODH) inhibition, with optimized analogs achieving picomolar potency (IC₅₀ = 1 nM) and broad-spectrum antiviral activity against VSV and influenza [6]. 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid provides a functionalized entry point into this chemical space. The methoxycarbonyl group can be transformed into amides, esters, or carboxylic acids to explore SAR and enhance hDHODH binding. This scaffold is particularly valuable for antiviral drug discovery programs targeting host factors to circumvent viral resistance mechanisms [6].

Antimicrobial Lead Generation Against Drug-Resistant Pathogens

Related 2-arylquinoline-4-carboxylic acid derivatives have demonstrated antimicrobial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, with MIC values ranging from 64 to 128 µg/mL [7]. 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid, as a functionalized analog, can be employed in antimicrobial screening cascades to identify novel chemotypes effective against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant organisms. The methoxycarbonyl substituent provides a synthetic handle for generating diverse analog libraries via amidation, reduction, or hydrolysis [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.